
1-acetyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-acetyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The compound is characterized by a complex structure that includes an indoline moiety, a pyridazine ring, and a thiophene group. Its molecular formula is C13H13N3O4S, with a molecular weight of 307.33 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H13N3O4S |
| Molecular Weight | 307.33 g/mol |
| IUPAC Name | 3-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]propanoic acid |
| InChI Key | DMVCDNMVPLVDKY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways associated with diseases such as cancer and bacterial infections. For instance, it has been suggested that similar compounds can inhibit enzymes that play roles in tumor growth or bacterial metabolism .
- Receptor Modulation : The structural components of the compound may allow it to act as a modulator for various receptors, potentially influencing cell signaling pathways related to proliferation and apoptosis .
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For example, studies have shown that certain derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth more effectively than standard treatments like bleomycin .
Antimicrobial Properties
The presence of the thiophene ring is noteworthy as it has been linked to antimicrobial activity against various pathogens. Compounds featuring thiophene have been documented to possess significant inhibitory effects against bacteria and fungi .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- In Vitro Studies : A study evaluating thiophene-containing compounds found them to exhibit cytotoxic effects against human cancer cell lines, suggesting potential for further development as anticancer agents .
- Docking Studies : Molecular docking studies have shown that similar compounds can effectively bind to target proteins involved in disease pathways, indicating their potential as lead compounds for drug development .
- Toxicity Assessments : Safety profiles are critical; compounds derived from similar classes have demonstrated low toxicity in human cell lines, supporting their further investigation for therapeutic applications .
特性
IUPAC Name |
1-acetyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-14(25)23-10-8-15-13-16(4-6-18(15)23)30(27,28)21-9-11-24-20(26)7-5-17(22-24)19-3-2-12-29-19/h2-7,12-13,21H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSOVRLTYUVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














